Brigatinib-13C6

Bioanalysis LC-MS/MS Isotope Dilution

Deuterated internal standards like Brigatinib-d3 or -d11 exhibit chromatographic isotope effects causing differential retention and unequal ion suppression, introducing systematic bias in quantitative LC-MS/MS. Brigatinib-13C6 eliminates this variability through precise co-elution with unlabeled brigatinib and identical ionization behavior. - Six 13C atoms provide a sufficient mass shift (m/z 590.06 vs. 584.05) to avoid isotopic overlap while maintaining full chemical equivalence - Enables accurate matrix effect correction for reliable Cmax, AUC, and t1/2 determination in PK studies supporting IND/NDA submissions - Supplied as a certified reference material with comprehensive analytical documentation; strictly for research and bioanalytical use - Ships ambient; stable for long-term storage at -20°C

Molecular Formula C29H39ClN7O2P
Molecular Weight 590.0 g/mol
Cat. No. B15142813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrigatinib-13C6
Molecular FormulaC29H39ClN7O2P
Molecular Weight590.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC
InChIInChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i5+1,6+1,7+1,8+1,25+1,27+1
InChIKeyAILRADAXUVEEIR-DZPMIYJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brigatinib-13C6: 13C-Labeled ALK Inhibitor


Brigatinib-13C6 (AP-26113-13C6) is a stable isotope-labeled analog of the tyrosine kinase inhibitor brigatinib, in which six carbon-12 atoms are replaced with carbon-13 isotopes . Brigatinib itself is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 of 0.6 nM, also showing activity against certain EGFR mutants [1]. The labeled compound maintains the parent molecule's biological activity while providing a distinct mass shift (m/z 590.06 vs. 584.05 for unlabeled) essential for its role as an internal standard in LC-MS/MS quantitative assays [2]. As a certified reference material, Brigatinib-13C6 is supplied with comprehensive analytical documentation and is intended exclusively for pharmaceutical research and bioanalytical applications, not for diagnostic or therapeutic use .

Workflow
Isotope dilution LC-MS/MS bioanalysis of brigatinib
Mass Distinction
13C6 label provides sufficient mass shift for MS resolution
Research Use
Certified reference material for pharmaceutical research, not diagnostic

Brigatinib-13C6 Internal Standard Performance


In LC-MS/MS bioanalysis, unlabeled brigatinib cannot serve as its own internal standard; co-elution with the analyte prevents mass distinction. Even other stable isotope-labeled analogs—such as deuterated brigatinib (Brigatinib-d3 or -d11)—exhibit isotope effects that cause differential chromatographic retention and unequal ion suppression, introducing systematic quantitative bias [1]. In contrast, 13C-labeled internal standards like Brigatinib-13C6 co-elute precisely with the analyte and experience identical matrix effects, enabling accurate correction for ion suppression/enhancement [2]. Moreover, the six 13C atoms provide a sufficient mass shift to avoid isotopic overlap in the mass spectrometer while maintaining chemical equivalence, making Brigatinib-13C6 the analytically superior choice for reliable quantitation in complex biological matrices.

1
Unlabeled brigatinib co-elutes with analyte
Without a mass shift, unlabeled drug cannot serve as its own internal standard for MS distinction.
2
Deuterated analogs show retention shift
Brigatinib-d3/d11 elute earlier and exhibit differential ion suppression, which may introduce systematic bias in quantitation.

Brigatinib-13C6 Evidence & Selection


Accuracy vs. Deuterated Internal Standards

13C-labeled internal standards, such as Brigatinib-13C6, provide more accurate quantitation than deuterated analogs due to identical chromatographic behavior and reduced isotopic exchange. A systematic comparison using 2MHA-[13C6] versus 2MHA-[2H7] demonstrated that the deuterated standard yielded concentrations on average 59.2% lower, with a spike accuracy bias of -38.4%, whereas the 13C6-labeled standard showed no significant bias [1].

Accuracy vs. Deuterated IS
Class-level inference
Minimal bias vs. -38.4% deuterated bias
Supports accurate matrix-effect correction in method validation
Urinary biomarker study; class-level evidence
Bioanalysis LC-MS/MS Isotope Dilution

Chromatographic Co-Elution

13C labeling does not alter the physicochemical properties of the molecule, ensuring that Brigatinib-13C6 elutes at the same retention time as unlabeled brigatinib. In contrast, deuterated brigatinib analogs (e.g., Brigatinib-d3) typically elute slightly earlier due to the stronger C-2H bond affecting hydrophobicity, diminishing their ability to correct for matrix effects [1].

Co-Elution
Class-level inference
Identical retention time; deuterated elutes ~0.1–0.3 min earlier
Co-elution reduces differential ion suppression
Reversed-phase LC conditions
Chromatography Method Validation Internal Standard

Isotopic Purity and Enrichment

Commercially available Brigatinib-13C6 meets stringent quality specifications: minimum isotopic enrichment of 99% 13C and chemical purity ≥95% (typical 98%) as determined by HPLC and LC-MS [1]. This high enrichment minimizes isotopic cross-talk in MS detection, while the high chemical purity ensures accurate concentration assignment.

Isotopic Purity & Enrichment
Specification review
≥95% chemical purity, ≥99% 13C enrichment
High isotopic integrity supports MS distinction
CoA-based specifications
Quality Control Certified Reference Material Procurement

Brigatinib-13C6 Applications


Pharmacokinetic Bioanalysis

Brigatinib-13C6 is the preferred internal standard for quantifying brigatinib in plasma, serum, or tissue homogenates using LC-MS/MS. Its use is essential for generating accurate and precise pharmacokinetic data to support IND/NDA submissions, as it corrects for matrix effects and ensures method robustness across clinical samples. The co-elution and identical ionization properties of Brigatinib-13C6 mitigate variability, enabling precise determination of Cmax, AUC, and t1/2 .

TDM Assay Development

In clinical laboratories developing LC-MS/MS methods for therapeutic drug monitoring of brigatinib, Brigatinib-13C6 provides the analytical reliability needed for patient dose adjustment. The 13C6 label ensures that the internal standard co-elutes with the drug, compensating for patient-specific matrix effects and enabling accurate quantification across a wide therapeutic range .

Metabolism and Metabolite Profiling

When investigating the metabolic fate of brigatinib in vitro (e.g., microsomal incubations, hepatocytes) or in vivo, Brigatinib-13C6 serves as a stable isotope-labeled tracer. Its mass shift allows for simultaneous detection of parent drug and metabolites without interference, and its use as an internal standard ensures accurate quantitation of brigatinib concentrations even in complex biological matrices containing co-eluting metabolites .

Pharmaceutical QC Testing

For QC laboratories tasked with verifying the content uniformity and stability of brigatinib drug products, Brigatinib-13C6 can be employed as an internal standard in validated HPLC-UV or LC-MS methods. Its high chemical purity and isotopic enrichment ensure accurate and reproducible results, meeting the stringent requirements of pharmacopeial monographs and GMP guidelines .

Application
Selection Property
Validation Focus
Brigatinib PK bioanalysis in research matrices
13C6 internal standard with co-elution properties
Matrix-effect correction and precision in LC-MS/MS
Method transfer for research PK monitoring
Accurate matrix-effect compensation across matrices
Inter-matrix variability assessment
In vitro/in vivo metabolism studies
Mass shift enables simultaneous detection of parent and metabolites
Metabolite interference assessment and quantitation accuracy
Drug product content uniformity and stability testing
High chemical purity and isotopic enrichment reference
Method reproducibility and stability-indicating assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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